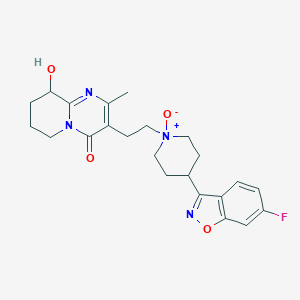

Paliperidon-N-Oxid

Übersicht

Beschreibung

Es ist strukturell mit Lanoconazol verwandt und wurde zur Behandlung von oberflächlichen Pilzinfektionen wie Dermatophytose und kutaner Candidiasis entwickelt . NND-502 ist bekannt für seine starke antifungale Aktivität und hat eine überlegene Wirksamkeit gegenüber anderen Antimykotika wie Lanoconazol und Terbinafin gezeigt .

Wissenschaftliche Forschungsanwendungen

NND-502 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of imidazole derivatives and their interactions with various reagents

Biology: Investigated for its antifungal activity against a variety of fungal strains, including dermatophytes and yeast-like fungi

Medicine: Developed as a topical antifungal agent for the treatment of superficial fungal infections. .

Industry: Used in the formulation of antifungal creams and solutions for the treatment of skin infections

Wirkmechanismus

Target of Action

Paliperidone N-Oxide, also known as Paliperidone, primarily targets dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior. Paliperidone is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .

Mode of Action

The exact mechanism of action of Paliperidone is unknown but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism leads to decreased neurotransmission of these pathways, which can help to alleviate symptoms of conditions like schizophrenia.

Biochemical Pathways

Paliperidone’s action on the D2 and 5HT2A receptors affects the dopaminergic and serotonergic pathways respectively . By blocking these receptors, Paliperidone can help to regulate the imbalances in these neurotransmitters seen in conditions like schizophrenia. Additionally, Paliperidone has been shown to improve mitochondrial function, which could have implications in conditions like Huntington’s Disease .

Pharmacokinetics

The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME) . Paliperidone has an oral bioavailability of 28% . It has an elimination half-life of 23 hours when taken by mouth . In terms of excretion, about 1% is unchanged in urine and 18% is unchanged in feces . These properties impact the drug’s bioavailability and the duration of its therapeutic effects.

Result of Action

The molecular and cellular effects of Paliperidone’s action include changes in neurotransmitter levels and receptor activity. By antagonizing D2 and 5HT2A receptors, Paliperidone can help to regulate the imbalances in these neurotransmitters seen in conditions like schizophrenia . Additionally, Paliperidone has been shown to improve mitochondrial function , which could have implications in conditions like Huntington’s Disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paliperidone. For example, early-life exposure to environmental factors may increase the risk for schizophrenia via inflammatory mechanisms .

Biochemische Analyse

Biochemical Properties

Paliperidone N-Oxide, like Paliperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Paliperidone, the parent compound, is known to have affinity for dopamine D2 and serotonin 5-HT2A receptors . It’s plausible that Paliperidone N-Oxide may share similar biochemical interactions, although specific studies on Paliperidone N-Oxide are limited.

Cellular Effects

Paliperidone, its parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that Paliperidone N-Oxide may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of action of Paliperidone N-Oxide is not well-understood. It’s likely to act via a similar pathway to Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Paliperidone N-Oxide in animal models are limited. Studies on Paliperidone have shown dose-dependent effects in rats .

Metabolic Pathways

The metabolic pathways involving Paliperidone N-Oxide are not well-characterized. Paliperidone, its parent compound, is known to undergo biotransformation through oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die chemische Formel von NND-502 ist ®-(E)-[4-(2,4-Dichlorphenyl)-1,3-dithiolan-2-yliden]-1-imidazolylacetonitril . Die Herstellung umfasst typischerweise die folgenden Schritte:

Bildung des Ketendithioacetals als Zwischenprodukt: Dieser Schritt beinhaltet die Reaktion von 2,4-Dichlorbenzaldehyd mit einem Dithiolan-Derivat unter sauren Bedingungen.

Einführung des Imidazol-Restes: Das Ketendithioacetal-Zwischenprodukt wird dann mit Imidazol in Gegenwart einer Base umgesetzt, um das Endprodukt NND-502 zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von NND-502 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist unerlässlich, um pharmazeutisches NND-502 zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NND-502 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: NND-502 kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von NND-502 kann zur Bildung von Thiolderivaten führen.

Substitution: NND-502 kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Imidazol-Rest

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiolderivate.

Substitution: Verschiedene substituierte Imidazolderivate

Wissenschaftliche Forschungsanwendungen

NND-502 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Imidazolderivaten und ihre Wechselwirkungen mit verschiedenen Reagenzien zu untersuchen

Biologie: Untersucht auf seine antifungale Aktivität gegen eine Vielzahl von Pilzstämmen, einschließlich Dermatophyten und hefeähnlichen Pilzen

Medizin: Als topisches Antimykotikum zur Behandlung von oberflächlichen Pilzinfektionen entwickelt. .

Industrie: Wird bei der Formulierung von Antimykotika-Cremes und -Lösungen zur Behandlung von Hautinfektionen verwendet

Wirkmechanismus

NND-502 übt seine antifungale Wirkung aus, indem es das Enzym Sterol-14-α-Demethylase hemmt, das an der Biosynthese von Ergosterol beteiligt ist, einem essentiellen Bestandteil der Pilzzellmembranen. Die Hemmung dieses Enzyms führt zu einer Verminderung von Ergosterol und einer Anhäufung von toxischen Sterol-Zwischenprodukten, was zum Absterben der Pilzzellen führt . NND-502 ist effektiver bei der Hemmung der Ergosterolbiosynthese als Lanoconazol und Bifonazol .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lanoconazol: Eine racemische Verbindung mit einer ähnlichen Struktur wie NND-502, aber weniger potent.

Terbinafin: Ein Antimykotikum der Allylamine-Klasse mit einem anderen Wirkmechanismus.

Bifonazol: Ein weiteres Imidazol-Antimykotikum mit geringerer Potenz als NND-502

Einzigartigkeit von NND-502

NND-502 ist einzigartig aufgrund seiner optisch aktiven Natur und seiner höheren Potenz im Vergleich zu anderen Antimykotika. Es hat sowohl in vitro als auch in vivo eine überlegene Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von oberflächlichen Pilzinfektionen macht .

Eigenschaften

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHBNZGNKDZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647306 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-08-6 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

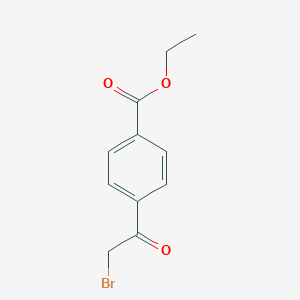

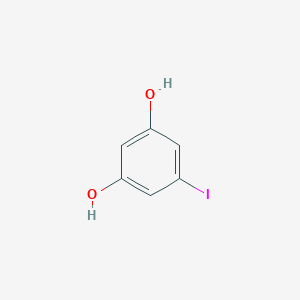

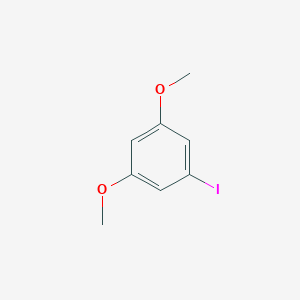

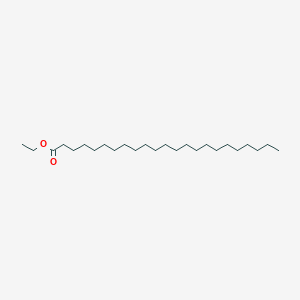

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

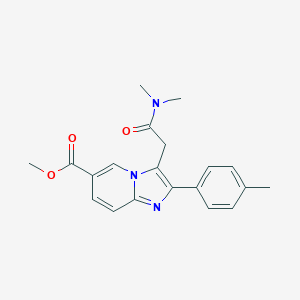

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

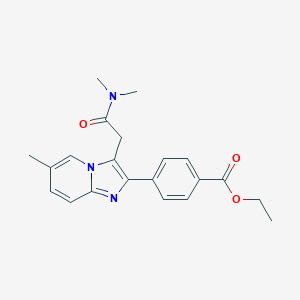

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)